molecular formula C15H27NO3 B2937015 trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde CAS No. 180046-90-6

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde

Cat. No.: B2937015
CAS No.: 180046-90-6
M. Wt: 269.385
InChI Key: QPEFPHCYVMZTGA-JOCQHMNTSA-N
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Description

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyclohexane ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.

    Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to form alcohols using reducing agents such as sodium borohydride.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Scientific Research Applications

  • Chemistry trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
  • Biology In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
  • Industry In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in pharmaceutical production .

Chemical Reactions

The unique structure of this compound, which includes both a Boc-protected amino group and an aldehyde group, allows for a wide range of chemical reactions and applications.

Types of Reactions:

  • Oxidation The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
  • Reduction The aldehyde group can be reduced to form alcohols.
  • Substitution The Boc-protected amino group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
  • Substitution Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation Carboxylic acids.
  • Reduction Alcohols.
  • Substitution Various substituted derivatives depending on the reagents used.

Case Studies

Interaction studies involving this compound focus on understanding its potential roles as a precursor for biologically active molecules. Recent research highlights the significance of structural modifications on biological activity:

  • PKCθ Inhibitory Activity Compounds derived from this compound were tested for their ability to inhibit human PKCθ. In vitro assays demonstrated varying degrees of inhibition, with some derivatives showing IC50 values in the nanomolar range.
  • CYP3A4 Interaction The potential for drug-drug interactions was assessed by measuring the residual metabolic activity of CYP3A4 after preincubation with these compounds. Results indicated that certain modifications could mitigate time-dependent inhibition (TDI), making them safer candidates for further development.

Comparison with Structural Analogs

The biological activity of this compound can be better understood through comparison with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl trans-4-formylcyclohexylcarbamateContains formyl group and carbamateOften used in medicinal chemistry
4-AminomethylcyclohexanecarbaldehydeLacks Boc protection; free amino groupMore reactive due to unprotected amine
1-(Aminomethyl)cyclohexanecarbaldehydeSimilar structure but different substitutionMay exhibit different biological activities

Mechanism of Action

The mechanism of action of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde involves its ability to act as a versatile intermediate in various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the Boc-protected amino group can be deprotected to yield a free amine, which can then engage in further chemical transformations. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

    trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic Acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate: Similar structure but with different protecting groups.

Uniqueness: trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is unique due to its combination of a formyl group and a Boc-protected amino group on a cyclohexane ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It features a cyclohexane ring, a formyl group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound serves primarily as a synthetic intermediate in organic chemistry and pharmaceutical applications, where it is incorporated into more complex molecules that may exhibit specific biological activities.

The presence of the Boc group enhances the stability and solubility of this compound, making it useful in various synthetic pathways. The compound's structure allows for versatile reactions in organic synthesis, although it does not have a direct mechanism of action in biological systems.

Biological Activity Overview

While this compound itself does not exhibit significant biological activity, its derivatives and the compounds synthesized from it may possess pharmacological properties. Research focuses on understanding how this compound can be transformed into biologically active molecules.

Interaction Studies

Interaction studies are crucial for evaluating the potential biological roles of this compound. These studies typically examine:

  • Pharmacological Potential : Understanding how derivatives interact with biological targets.
  • Safety Profile : Assessing any toxicological implications of the compound or its derivatives.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl trans-4-formylcyclohexylcarbamateContains a formyl group and carbamate functionalityOften used in medicinal chemistry
4-AminomethylcyclohexanecarbaldehydeLacks Boc protection; free amino groupMore reactive due to unprotected amine
1-(Aminomethyl)cyclohexanecarbaldehydeSimilar structure but different substitutionMay exhibit different biological activities

These compounds demonstrate unique properties that differentiate them from this compound, particularly regarding their reactivity and biological activity profiles.

Case Studies and Research Findings

Properties

IUPAC Name

tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVWCWFKYRHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Hydroxymethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester (965 mg, 4.0 mmol) was dissolved in DCM (20 ml) and cooled down to −78° C. Dess Martin reagent (2.52 g, 6.0 mmol) was dissolved in DCM (30 ml) and added slowly to the stage 2 alcohol in solution. The reaction mixture was then stirred at r.t. for 3 h. The resulting solution was poured into a vigorously stirred saturated NaHCO3 and Na2S2O3 solution (1:1, 100 ml). The organic layer was separated and washed with brine, dried over magnesium sulfate and evaporated to dryness to yield the product (786 mg, 82% yield). 1H NMR (300 MHz, CDCl3), δ: 0.83-1.01 (2H, m, CH2), 1.15-1.24 (2H, m, CH2), 1.34 (9H, s, Boc), 1.75-1.88 (2H, m, CH2), 1.90-2.00 (2H, m, CH2), 2.05-2.18 (1H, m, CH), 2.93 (2H, t, J=6.4 Hz, CH2NH), 4.53 (1H, br. s, CHCHO), 9.55 (1H, s, CHO)
Quantity
965 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
82%

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